4-Fluorophenyl chloroformate CAS number
4-Fluorophenyl chloroformate CAS number
An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate (CAS No: 38377-38-7) for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Fluorophenyl Chloroformate, identified by CAS number 38377-38-7.[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, spectroscopic profile, and core reactivity. We explore its mechanistic pathways and highlight its strategic applications as a versatile building block in pharmaceutical research and fine chemical synthesis.[5][6] Furthermore, this guide offers detailed, field-proven experimental protocols for its use and outlines rigorous safety, handling, and storage procedures to ensure operational excellence and laboratory safety.
Physicochemical and Spectroscopic Profile
4-Fluorophenyl chloroformate is a clear, slightly yellow liquid whose utility in organic synthesis is underpinned by its distinct physical and chemical properties.[4] The presence of the highly reactive chloroformate group and the strategically important 4-fluorophenyl moiety makes it a valuable reagent.[5]
Key Properties
A summary of the essential quantitative data for 4-Fluorophenyl Chloroformate is presented below. These parameters are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [1][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][3] |
| Molecular Weight | 174.56 g/mol | [1][3] |
| Appearance | Clear slightly yellow liquid | [4] |
| Density | 1.329 g/mL at 25 °C | [6] |
| Boiling Point | 190 °C | [1] |
| Refractive Index (n20/D) | 1.4933 | [6] |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| SMILES | Fc1ccc(OC(Cl)=O)cc1 | [3] |
| InChI Key | MSBGPEACXKBQSX-UHFFFAOYSA-N | [3] |
Spectroscopic Signatures
While specific spectral data requires experimental acquisition, the structure of 4-Fluorophenyl Chloroformate allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 1770-1800 cm⁻¹, corresponding to the C=O stretching vibration of the acid chloride (chloroformate) group. Additional peaks will be present corresponding to C-F and C-O stretching, as well as aromatic C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbonyl carbon of the chloroformate will be highly deshielded, appearing downfield (~150-160 ppm). Aromatic carbons will be visible, with their chemical shifts influenced by the fluorine and oxygen substituents, exhibiting characteristic C-F coupling constants.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aromatic C-F bond.
-
Chemical Reactivity and Mechanistic Insights
The synthetic power of 4-Fluorophenyl Chloroformate stems from the high reactivity of the chloroformate functional group.[7] This group acts as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the efficient introduction of the 4-fluorophenoxycarbonyl moiety, which can serve as a protecting group or as a stable carbamate or carbonate linkage within a target molecule.
The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the highly stable chloride ion as a leaving group drives the reaction to completion.
Caption: Workflow for incorporating 4-FPC in lead optimization.
Experimental Protocols
The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps. They should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Protocol: General Procedure for Carbamate Synthesis
Objective: To synthesize a 4-fluorophenyl carbamate from a primary or secondary amine.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
4-Fluorophenyl Chloroformate (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon supply
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel. The causality for this step is to prevent the moisture-sensitive chloroformate from hydrolyzing, which would reduce yield and form corrosive HCl.
-
Reagent Dissolution: Dissolve the amine (1.0 eq) and the non-nucleophilic base (e.g., TEA, 1.5 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice-water bath. Cooling is critical to control the exothermic reaction and prevent potential side reactions.
-
Controlled Addition: Dissolve 4-Fluorophenyl Chloroformate (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C. A slight excess of the chloroformate ensures complete consumption of the valuable amine substrate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This is a self-validating check to confirm reaction completion.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and unreacted chloroformate), water, and finally brine. The brine wash aids in breaking emulsions and removing residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the pure carbamate.
Safety, Handling, and Storage
4-Fluorophenyl Chloroformate is a hazardous material and must be handled with extreme care. Its reactivity makes it corrosive and toxic. [8]
Hazard Identification
The compound is classified with multiple hazards, requiring stringent safety protocols.
| Hazard Class | GHS Code(s) | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [8] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [8][9] |
| Eye Damage | H314 | Causes severe skin burns and eye damage. | [8][9] |
| Other Hazards | Lachrymator | Substance which increases the flow of tears. | [9]|
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors. [8][9]* Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. [8] * Eye Protection: Use chemical safety goggles and a full-face shield. [8] * Lab Coat: A flame-retardant lab coat is mandatory.
-
Respirator: For spill cleanup or in case of ventilation failure, use a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK EN14387). * Emergency Equipment: An eyewash station and safety shower must be immediately accessible. [8]
-
Storage and Stability
Proper storage is crucial to maintain the reagent's integrity and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C. [1]* Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. [8][9]* Container: Keep the container tightly sealed in a dry, well-ventilated, and designated corrosives area. [8][9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, water, and sources of ignition. [8][9]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear full PPE, including a respirator. Absorb the spill with an inert, non-combustible material like sand or vermiculite. [9]Collect the material in a sealed container for hazardous waste disposal. Do not use combustible materials like sawdust. [9]* First Aid:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [8][9]Remove contaminated clothing. [9] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]
-
Conclusion
4-Fluorophenyl Chloroformate is a high-utility, albeit hazardous, reagent that serves as a critical tool for the modern medicinal and synthetic chemist. Its ability to efficiently introduce the 4-fluorophenyl moiety or form stable carbamate and carbonate linkages makes it indispensable in drug discovery and the synthesis of complex organic molecules. [5]A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables researchers to leverage its full synthetic potential while maintaining a safe laboratory environment.
References
-
4-fluorophenyl chloroformate - Stenutz. (URL: [Link])
-
4-FLUOROPHENYL CHLOROFORMATE CAS#: 38377-38-7; ChemWhat Code: 57517. (URL: [Link])
-
Applications of 4-Fluorophenyl Chloroformate in Pharmaceutical R&D. (URL: [Link])
-
4-FLUOROPHENYL CHLOROFORMATE One Chongqing Chemdad Co. (URL: [Link])
-
Chloroformate - Wikipedia. (URL: [Link])
-
4-FLUOROPHENYL CHLOROFORMATE | CAS#:38377-38-7 | Chemsrc. (URL: [Link])
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - R Discovery - Researcher.Life. (URL: [Link])
Sources
- 1. 4-Fluorophenyl chloroformate | 38377-38-7 | FF78852 [biosynth.com]
- 2. Buy Online CAS Number 38377-38-7 - TRC - 4-Fluorophenyl chloroformate | LGC Standards [lgcstandards.com]
- 3. 4-fluorophenyl chloroformate [stenutz.eu]
- 4. chemwhat.com [chemwhat.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-FLUOROPHENYL CHLOROFORMATE | 38377-38-7 [chemicalbook.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.dk [fishersci.dk]
